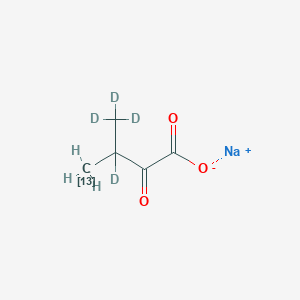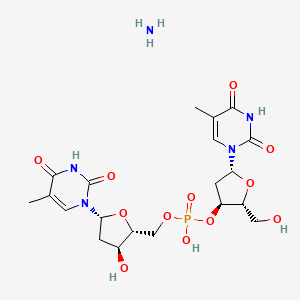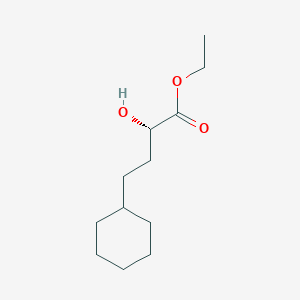![molecular formula BH3N B12055981 Ammonia borane [MI]](/img/structure/B12055981.png)
Ammonia borane [MI]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonia borane, also known as ammoniotrihydroborate, is a chemical compound with the formula H₃NBH₃. It is a colorless or white solid and is the simplest molecular boron-nitrogen-hydride compound. Ammonia borane has attracted significant attention due to its potential as a hydrogen storage material, making it a subject of interest in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia borane can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃), which primarily produces the diammoniate salt. when an adduct of borane is used instead of diborane, ammonia borane is the main product: [ \text{BH}_3(\text{THF}) + \text{NH}_3 \rightarrow \text{BH}_3\text{NH}_3 + \text{THF} ] Another method involves the use of sodium borohydride (NaBH₄) as a boron source .
Industrial Production Methods
Industrial production of ammonia borane typically involves the reaction of sodium borohydride with ammonium sulfate in tetrahydrofuran (THF) under ambient conditions. This method yields pure ammonia borane efficiently .
Chemical Reactions Analysis
Types of Reactions
Ammonia borane undergoes various chemical reactions, including:
Hydrolysis: Ammonia borane reacts with water to release hydrogen gas.
Thermolysis: Heating ammonia borane leads to the release of hydrogen gas.
Methanolysis: Reaction with methanol also releases hydrogen
Common Reagents and Conditions
Hydrolysis: Catalyzed by metal oxides, ammonia borane releases hydrogen in the presence of water.
Thermolysis: Requires heating to temperatures around 90°C.
Methanolysis: Involves the use of methanol as a solvent and reactant
Major Products
The major product of these reactions is hydrogen gas (H₂), making ammonia borane a valuable hydrogen storage material .
Scientific Research Applications
Ammonia borane has a wide range of applications in scientific research, including:
Hydrogen Storage: Due to its high hydrogen content (19.6 wt%), ammonia borane is extensively studied as a hydrogen storage material for fuel cells.
Chemical Catalysis: Used as a catalyst in various chemical reactions.
Electrochemical Energy Systems: Applied in the development of advanced energy technologies.
Green Propulsion Systems: Utilized in rocket propulsion systems.
Portable Hydrogen Source: Provides a portable hydrogen source for on-board fuel cells.
Mechanism of Action
The mechanism of action of ammonia borane primarily involves the release of hydrogen gas through hydrolysis, thermolysis, or methanolysis. The compound interacts with metal particles, dissociating the B-N bond to form intermediates that release hydrogen. The formation of dihydrogen bonds and hydrogen bonds plays a crucial role in these reactions .
Comparison with Similar Compounds
Ammonia borane is unique due to its high hydrogen content and stability. Similar compounds include:
Borane tert-butylamine: (CH₃)₃C−NH₂→BH₃
Borane trimethylamine: (CH₃)₃N→BH₃
Borane isopropylamine: (CH₃)₂CH−NH₂→BH₃
These compounds share similar structures but differ in their hydrogen storage capacities and stability. Ammonia borane stands out due to its higher hydrogen content and potential for practical applications in hydrogen storage and energy systems .
Properties
InChI |
InChI=1S/B.H3N/h;1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBANFLSTOJPTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13774-81-7 |
Source


|
| Record name | Ammonia borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013774817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIA BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7O5A5MH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)
